molecular formula C21H16FN3OS2 B2741425 3-amino-N-(4-fluorophenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 434291-83-5

3-amino-N-(4-fluorophenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B2741425
CAS No.: 434291-83-5
M. Wt: 409.5
InChI Key: ZFRJOWKOVILAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-amino-N-(4-fluorophenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide belongs to the 4-arylthieno[2,3-b]pyridine-2-carboxamide class, which is notable for its fused heterocyclic core comprising a cyclopenta ring, thiophene, and pyridine moieties .

Properties

IUPAC Name

6-amino-N-(4-fluorophenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS2/c22-11-6-8-12(9-7-11)24-20(26)19-18(23)17-16(15-5-2-10-27-15)13-3-1-4-14(13)25-21(17)28-19/h2,5-10H,1,3-4,23H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRJOWKOVILAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C4=CC=CS4)C(=C(S3)C(=O)NC5=CC=C(C=C5)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(4-fluorophenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as FDI-6, is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-e]pyridine core with several functional groups that influence its biological activity. The presence of a fluorine atom in the phenyl ring enhances its electronic properties, potentially affecting its reactivity and interaction with biological targets.

Molecular Formula

  • C : 19
  • H : 11
  • F : 4
  • N : 3
  • O : 1
  • S : 2

Research indicates that compounds like FDI-6 exhibit a range of biological activities through various mechanisms:

  • Inhibition of Oncogenic Pathways : FDI-6 has been identified as a FOXM1 inhibitor. FOXM1 is a transcription factor implicated in cancer progression. Inhibition of FOXM1 leads to increased apoptosis and reduced migration in cancer cells, particularly in laryngeal carcinoma and triple-negative breast cancer (TNBC) models .
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties against certain viral infections. Heterocycles similar to FDI-6 have been shown to inhibit viral replication by targeting specific viral enzymes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of FDI-6:

Biological ActivityTargetIC50 (µM)Reference
Inhibition of cell proliferationLaryngeal carcinoma cells9
Induction of apoptosisTriple-negative breast cancer cells7
Antiviral activity (preliminary)Viral enzymesNot specified

Case Study 1: Anticancer Effects in TNBC

A study published in the International Journal of Molecular Sciences highlighted the anticancer effects of FDI-6 on TNBC. The compound was shown to significantly reduce cell viability at low concentrations (IC50 = 7 µM), induce apoptosis, and inhibit cell migration. Mechanistic studies revealed that FDI-6 disrupts FOXM1-mediated transcriptional activation, leading to cell cycle arrest and senescence in cancer cells .

Case Study 2: Effects on Laryngeal Carcinoma

In another investigation, FDI-6 demonstrated potent inhibitory effects on laryngeal carcinoma cell lines. The compound downregulated FOXM1 expression, resulting in increased apoptosis rates and diminished invasive capabilities of the cancer cells. This suggests that targeting FOXM1 with FDI-6 could be a viable therapeutic strategy for treating aggressive forms of cancer.

Discussion

The biological activity of FDI-6 underscores its potential as a therapeutic agent in oncology and possibly virology. Its ability to inhibit critical pathways involved in cancer progression makes it a candidate for further research and development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

The target compound shares a conserved thieno[3,2-e]pyridine core with its analogs, but variations in substituents modulate physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Biological Activity
Target Compound 4-(Thiophen-2-yl), N-(4-fluorophenyl) Not explicitly given Not provided Not provided Not given Inferred antiplasmodial
3-Amino-N-(4-chlorophenyl)-4-phenyl-... (KuSaSch100) 4-Phenyl, N-(4-chlorophenyl) C₂₅H₁₉ClN₄OS 474.96 <250 47% Antiplasmodial
3-Amino-N-(4-fluorophenyl)-4-phenyl-... (KuSaSch101) 4-Phenyl, N-(4-fluorophenyl) C₂₅H₁₉FN₄OS 458.50 <250 36% Antiplasmodial
3-Amino-N-(4-chlorobenzyl)-4-(trifluoromethyl)-... 4-(Trifluoromethyl), N-(4-chlorobenzyl) C₁₉H₁₅ClF₃N₃OS 425.86 Not provided Not given Not specified
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide 4-(3-Fluorophenyl), 5-cyano C₂₁H₁₄F₂N₆OS 444.44 255–256 37% Not explicitly reported
Key Observations:
  • Substituent Effects: The 4-fluorophenyl group (target compound and KuSaSch101) may enhance metabolic stability compared to 4-chlorophenyl (KuSaSch100) due to fluorine’s smaller size and higher electronegativity . The trifluoromethyl substituent () increases electron-withdrawing effects and may improve membrane permeability .
  • Synthesis and Yield :

    • Yields for KuSaSch100/101 (36–47%) are lower than other analogs (e.g., 87% for a methylphenyl derivative in ), likely due to steric or electronic challenges in cyclization .
    • The target compound’s synthesis would require optimization of halogenated acetamide coupling steps, similar to KuSaSch101 .

Physicochemical Properties

  • Thermal Stability : All analogs in exhibit melting points <250°C, suggesting moderate thermal stability suitable for drug formulation .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thienopyridine core followed by functionalization. A microwave-assisted method (e.g., 80–120°C, 30–60 min) accelerates cyclization and improves yield . Key steps include:

  • Core formation : Use Pd-catalyzed reductive cyclization of nitroarenes with CO surrogates (e.g., formic acid derivatives) to construct the fused thienopyridine system .
  • Carboxamide introduction : React the intermediate with 4-fluorophenyl isocyanate under anhydrous conditions.
  • Purification : Flash chromatography (hexane:ethyl acetate gradient) and recrystallization from ethanol/water mixtures enhance purity (>95%) .

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Answer:

  • X-ray crystallography : Resolve the fused-ring system’s planarity (r.m.s. deviation <0.05 Å) and dihedral angles between substituents (e.g., 4.4° for intramolecular hydrogen bonding) .
  • NMR/IR : Confirm amino (–NH2, δ ~5.2 ppm in 1^1H NMR) and carboxamide (–CONH, ν ~1650 cm1^{-1} in IR) functionalities .
  • Mass spectrometry : Validate molecular weight (e.g., HRMS with <2 ppm error) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from model-specific variables (e.g., cell type, dosage, assay conditions). Methodological approaches include:

  • Standardized assays : Replicate anti-hypertrophic activity tests in primary cardiomyocytes (e.g., 10 µM, 48 hr) and compare with in vivo myocardial I/R injury models .
  • Data normalization : Use internal controls (e.g., Epac1 inhibition IC50 values) to contextualize potency variations .
  • Meta-analysis : Cross-reference SAR studies (e.g., fluorophenyl vs. methoxyphenyl substituent effects) to identify structure-sensitive activity trends .

Advanced: What strategies improve solubility and bioavailability without compromising target affinity?

Answer:

  • Functional group modulation : Introduce polar groups (e.g., –OH, –SO2NH2) at the thiophene or fluorophenyl moieties while monitoring Epac1 binding via docking simulations .
  • Prodrug design : Synthesize ester derivatives (e.g., acetylated amino group) to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .
  • Formulation testing : Assess solubility in PEG-400/water mixtures (1:1 v/v) and pharmacokinetics in rodent plasma (t½ >4 hr) .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

Answer:

  • Substituent screening : Compare analogues with electron-withdrawing (e.g., –CF3) vs. donating (–OCH3) groups on the phenyl ring to correlate electronic effects with Epac1 inhibition .
  • Ring variation : Replace the cyclopenta moiety with cyclohexane or aromatic rings to evaluate conformational flexibility impacts on binding .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to predict activity cliffs and prioritize synthetic targets .

Advanced: What experimental and computational methods validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring Epac1 thermal stability shifts (ΔTm >2°C) post-treatment .
  • Knockdown/rescue experiments : Use siRNA-mediated Epac1 silencing to isolate compound-specific effects in hypertrophy assays .
  • Molecular dynamics (MD) : Simulate ligand-Epac1 interactions (e.g., hydrogen bonding with Gln270) over 100 ns trajectories to assess binding stability .

Advanced: How can researchers address metabolic instability observed in preclinical studies?

Answer:

  • Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., thiophene ring hydroxylation) in hepatocyte incubations .
  • Cytochrome P450 inhibition : Test compound interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • Stabilization strategies : Deuterate labile C–H bonds (e.g., cyclopenta methyl groups) to slow oxidative metabolism .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Cardiomyocyte hypertrophy : Treat H9c2 cells with angiotensin II (1 µM, 24 hr) and measure cell size (ImageJ) and ANP expression (qPCR) .
  • Cytotoxicity screening : Use HEK293 or HepG2 cells (MTT assay, 48 hr) to establish therapeutic indices (IC50 >50 µM for non-target cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.